molecular formula C6H10O B147320 cis-3-Hexenal CAS No. 6789-80-6

cis-3-Hexenal

Cat. No. B147320
CAS RN: 6789-80-6
M. Wt: 98.14 g/mol
InChI Key: GXANMBISFKBPEX-ARJAWSKDSA-N
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Description

cis-3-Hexenal is a compound that plays a significant role in the flavor and aroma profile of various plants and foods. It is commonly associated with the characteristic "green" odor and is a key volatile in the aroma of fresh leaves and certain fruits. The compound has been identified in the context of tea leaves from Thea sinensis, where it is produced from linolenic acid and can be easily isomerized to trans-2-hexenal or converted to cis-3-hexenol . It is also a flavor component that can negatively affect the taste of soybean oil when oxidized, known as the "green" reversion flavor .

Synthesis Analysis

The synthesis of cis-3-Hexenal and related compounds has been explored in various studies. One method involves the biosynthesis in chloroplasts from Thea sinensis leaves, where cis-3-hexenal is formed from linolenic acid through a specific biosynthetic pathway . Another approach is a diastereoselective synthesis of cis-3-hexene-1,6-diols, which involves hydroboration of a terminal alkyne and transmetalation to zinc, leading to a divinylzinc intermediate that can be trapped by ketones or aldehydes to form the diols . Additionally, the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate, a related ester with a fruity odor, has been studied, highlighting the importance of reaction parameters such as temperature and substrate molar ratio .

Molecular Structure Analysis

The molecular structure of cis-3-Hexenal has been investigated using various spectroscopic and computational methods. Electron spin resonance spectroscopy and semiempirical MO calculations have been used to study the radical cations of cis-3-hexene, providing insights into the geometrical structure and behavior of the molecule at low temperatures . Additionally, the molecular structures of cis- and trans-3-hexene have been determined in the gas phase by electron diffraction and molecular mechanical calculations, revealing the presence of different rotamers and providing detailed structural parameters .

Chemical Reactions Analysis

cis-3-Hexenal is involved in several chemical reactions that are significant in both natural processes and industrial applications. It can be produced enzymatically from linolenic acid in macerated tea leaves and is easily isomerized to trans-2-hexenal or converted to cis-3-hexenol by alcohol dehydrogenase . The compound also participates in gas-phase reactions with OH and NO3 radicals and O3, which have been quantified to determine its tropospheric lifetime and potential environmental impact .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3-Hexenal are crucial for its role in flavor and aroma. Its reactivity with various radicals and ozone has been measured, providing rate constants that help estimate its atmospheric lifetime . The compound's behavior at low temperatures and its stability in different matrices have been studied through ESR spectroscopy and computational methods . These properties are essential for understanding the compound's behavior in natural environments and its potential as a natural post-harvest treatment for fruits like strawberries, where it has been shown to decrease the mould infection rate .

Scientific Research Applications

  • Formation in Tea Leaves : Cis-3-Hexenal is produced in macerated leaves of Thea sinensis (tea) from linolenic acid. This aldehyde is easily isomerized to trans-2-hexenal and converted to cis-3-hexenol by alcohol dehydrogenase. The amounts of these compounds are influenced by factors like maceration time, heating, oxygen, and pH (Hatanaka & Harada, 1973).

  • Biosynthesis in Chloroplasts : In Thea sinensis leaves, cis-3-Hexenal is biosynthesized from linolenic acid in chloroplasts, forming part of the leaf aldehyde biosynthetic pathway (Hatanaka, Kajiwara, & Sekiya, 1976).

  • Chemical Reactions in Palladium Membrane Reactors : The dehydrogenation of cis-3-hexen-1-ol to cis-3-Hexenal and hydrogen was studied using a palladium membrane reactor. This study highlights the chemical transformation possibilities and reaction mechanisms involving cis-3-Hexenal (Sato, Yokoyama, Miki, & Itoh, 2007).

  • Application in Food and Perfume Industries : Cis-3-Hexenal and its isomer, trans-2-hexenal, are valued in the food and perfume industries. The study discusses optimizing the production of these chemicals via the plant lipoxygenase pathway (Kazimírová, Zezulová, Krasňan, Štefuca, & Rebroš, 2021).

  • Antifungal Activity in Agriculture : Cis-3-Hexenal exhibits significant antifungal activity against the rice blast fungus Magnaporthe oryzae, suggesting its potential as a natural antifungal agent in agricultural settings (Tajul, Motoyama, Hatanaka, Sariah, & Osada, 2011).

  • Role in Tomato Fruit Flavor : The study on tomato fruit suggests that the flavor contributed by hexanal and cis-3-Hexenal is due to metabolism following tissue disruption, rather than accumulation within the intact fruit (Riley & Thompson, 1998).

  • Seasonal Variations in Tea Leaves : The levels of cis-3-Hexenal in Thea sinensis leaves show seasonal variations, with a pattern similar to that of trans-2-hexenal. This indicates the influence of environmental factors on its formation (Hatanaka, Kajiwara, & Sekiya, 1976).

Safety And Hazards

Cis-3-Hexenal is classified as a flammable liquid (category 3) and can cause harm if swallowed (acute toxicity, oral, category 4) . It can also cause serious eye irritation (serious eye damage/eye irritation, category 2A) . A safety data sheet recommends avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Cis-3-Hexenal is used in commercial products such as insect repellents, flavoring agents, fragrances, and odor-masking agents due to its intense aroma . Future research may focus on optimizing the production of cis-3-Hexenal for these applications .

properties

IUPAC Name

(Z)-hex-3-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXANMBISFKBPEX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884335
Record name 3-Hexenal, (3Z)-
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with a powerful grassy, apple-like odor; [Bedoukian Research MSDS], colourless liquid
Record name cis-3-Hexenal
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Record name cis-3-Hexenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

20.00 °C. @ 0.20 mm Hg
Record name (Z)-3-Hexenal
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Solubility

slightly
Record name (Z)-3-Hexenal
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Density

0.967-0.973
Record name cis-3-Hexenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

cis-3-Hexenal

CAS RN

6789-80-6, 4440-65-7
Record name (Z)-3-Hexenal
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Record name 3-Hexenal, (3Z)-
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Record name 3-Hexenal, (3Z)-
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Record name 3-Hexenal, (3Z)-
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Record name Hex-3-enal
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Record name (Z)-hex-3-enal
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Record name 3-HEXENAL, (3Z)-
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Record name (Z)-3-Hexenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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